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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

Technical Support Center: BMS-303141
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the effective use of BMS-303141, a potent and

cell-permeable inhibitor of ATP-citrate lyase (ACLY). Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the

on-target activity of BMS-303141 in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-303141?

A1: BMS-303141 is a potent inhibitor of ATP-citrate lyase (ACLY).[1][2][3] ACLY is a crucial

enzyme in the cytosol that catalyzes the conversion of citrate into acetyl-CoA, a fundamental

building block for the de novo biosynthesis of fatty acids and cholesterol.[1][4][5] By inhibiting

ACLY, BMS-303141 effectively blocks lipid synthesis.[6]

Q2: What are the common research applications of BMS-303141?

A2: BMS-303141 is widely used in research to study the role of ACLY and de novo lipogenesis

in various biological processes. Common applications include:

Investigating the role of lipid metabolism in cancer cell proliferation and survival.[4][7][8]

Studying the link between lipid metabolism and inflammation.[9][10]
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Exploring therapeutic strategies for metabolic disorders such as hyperlipidemia and obesity.

[11][12][13]

Elucidating the role of acetyl-CoA in histone acetylation and gene expression.[10]

Q3: What are the recommended storage and handling conditions for BMS-303141?

A3: For long-term storage, BMS-303141 should be stored at -20°C.[2][6] Stock solutions can

be prepared in DMSO (up to 10 mM) or ethanol (up to 50 mM) and should also be stored at

-20°C for short-term use or -80°C for long-term storage to maintain stability.[2][6] It is

recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.[14]

Q4: Is BMS-303141 cytotoxic?

A4: BMS-303141 generally displays low cytotoxicity. Studies have shown no significant

cytotoxicity in cell lines like HepG2 at concentrations up to 50 μM.[2][3][6] However, at higher

concentrations or in specific cell lines, it can impair proliferation and induce cell death.[8] It is

always recommended to perform a dose-response curve to determine the optimal non-toxic

concentration for your specific cell type and experimental conditions.
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Issue Possible Cause Recommended Solution

Inconsistent or no inhibitory

effect on lipid synthesis.

Compound Degradation:

Improper storage or multiple

freeze-thaw cycles of the stock

solution.

Prepare fresh stock solutions

and aliquot for single use to

avoid repeated freeze-thaw

cycles. Store at -80°C for long-

term stability.[2]

Suboptimal Concentration: The

concentration of BMS-303141

used is too low for the specific

cell line or experimental setup.

Perform a dose-response

experiment to determine the

IC50 for lipid synthesis

inhibition in your cell line. The

IC50 in HepG2 cells is

approximately 8 μM.[2][6]

Cell Culture Conditions: The

presence of high levels of

exogenous lipids in the serum

of the culture medium can

mask the effect of ACLY

inhibition.

Consider using lipid-depleted

serum or a serum-free medium

for your experiments to

enhance the observable

effects of BMS-303141 on de

novo lipogenesis.[5]

Observed off-target effects.

High Concentration: Using

excessively high

concentrations of BMS-303141

may lead to non-specific

effects.

Use the lowest effective

concentration determined from

your dose-response studies.

Be aware that some studies

have suggested potential off-

target effects of ACLY

inhibitors in certain contexts.

[10]

Compound Purity: The purity of

the BMS-303141 used may be

insufficient.

Ensure you are using a high-

purity compound (≥98%).[6]

Variability in in vivo studies. Poor Bioavailability: Although

orally bioavailable, the

formulation and administration

route can affect outcomes.

BMS-303141 has an oral

bioavailability of 55% with a

relatively short half-life of 2.1

hours in mice.[2] Consider the

pharmacokinetic properties
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when designing your dosing

regimen. For intraperitoneal or

intravenous injections, ensure

proper vehicle formulation.

Animal Model Differences: The

metabolic state and genetic

background of the animal

model can influence the

response to BMS-303141.

Carefully select the animal

model and ensure appropriate

controls are in place. For

instance, effects on plasma

glucose and triglycerides have

been observed in mouse

models of hyperlipidemia.[6]

Quantitative Data Summary
Table 1: In Vitro Potency of BMS-303141

Target/Process Cell Line/System IC50 Value Reference

ATP-Citrate Lyase

(ACLY)

Human Recombinant

ACL
0.13 μM [1][2][6]

Lipid Synthesis HepG2 cells 8 μM [2][6]

Table 2: Recommended Starting Concentrations and Dosages
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Experiment Type
Cell Line/Animal

Model

Recommended

Starting

Concentration/Dosa

ge

Reference

In Vitro Cell Culture HepG2, Huh-7 10 - 20 μM [7]

In Vitro Cell Culture
Castration-Resistant

Prostate Cancer Cells
10 μM [8]

In Vitro Cell Culture

Human Umbilical Vein

Endothelial Cells

(HUVEC)

10 μM [1]

In Vivo Mouse Model
Hepatocellular

Carcinoma Xenograft
5 mg/kg/day (oral) [1][7]

In Vivo Mouse Model
db/db mice (obesity-

related nephropathy)
50 mg/kg/day (oral) [1]

In Vivo Mouse Model
High-fat diet-induced

hyperlipidemia

10 - 100 mg/kg/day (in

diet)
[2][3]

Signaling Pathways and Experimental Workflows
The primary on-target effect of BMS-303141 is the inhibition of ATP-Citrate Lyase (ACLY),

which blocks the production of cytosolic acetyl-CoA. This has significant downstream

consequences, particularly on de novo lipogenesis.

Mitochondrion

Cytosol

Glucose Pyruvate Citrate CitrateTransport

ATP-Citrate Lyase
(ACLY) Acetyl-CoA

De Novo Lipogenesis
(Fatty Acids, Cholesterol)

Histone AcetylationBMS-303141 Inhibits
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Click to download full resolution via product page

Caption: Inhibition of ACLY by BMS-303141 blocks cytosolic Acetyl-CoA production.

A typical experimental workflow to validate the on-target activity of BMS-303141 involves

treating cells with the inhibitor and then measuring its impact on de novo lipid synthesis.

1. Cell Seeding & Culture

2. Treatment with BMS-303141
(and vehicle control)

3. Add Radiolabeled Precursor
(e.g., [14C]-acetate or [14C]-glucose)

4. Incubate for a defined period

5. Total Lipid Extraction

6. Scintillation Counting
to quantify radiolabel incorporation

7. Data Analysis:
Compare treated vs. control

Click to download full resolution via product page

Caption: Workflow for assessing BMS-303141's effect on de novo lipid synthesis.

Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of De Novo Lipid Synthesis
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This protocol is adapted for a 12-well plate format but can be scaled as needed.

Materials:

Cell line of interest (e.g., HepG2)

Complete cell culture medium

BMS-303141 stock solution (10 mM in DMSO)

Radiolabeled precursor (e.g., [14C]-acetate or [14C]-glucose)

Phosphate-buffered saline (PBS)

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

Scintillation vials

Scintillation fluid

Scintillation counter

Procedure:

Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency

on the day of the experiment.

Treatment: The following day, remove the culture medium and replace it with fresh medium

containing various concentrations of BMS-303141 (e.g., 0, 1, 5, 10, 20, 50 μM). Include a

vehicle control (DMSO) at the same final concentration as the highest BMS-303141
concentration. Incubate for the desired pre-treatment time (e.g., 2-4 hours).

Radiolabeling: Add the radiolabeled precursor to each well at a final concentration of 1

μCi/mL.

Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a CO2 incubator.

Cell Lysis and Lipid Extraction:
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Wash the cells twice with ice-cold PBS.

Add 1 mL of hexane:isopropanol (3:2) to each well and incubate for 30 minutes at room

temperature to extract the lipids.

Collect the solvent into a clean tube.

Quantification:

Transfer a known volume of the lipid extract to a scintillation vial.

Allow the solvent to evaporate completely in a fume hood.

Add scintillation fluid to each vial.

Measure the radioactivity using a scintillation counter.

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a

parallel well to account for differences in cell number. Compare the normalized CPM of the

BMS-303141-treated samples to the vehicle control to determine the inhibition of lipid

synthesis.

Protocol 2: Western Blot Analysis of ACLY Pathway Proteins

This protocol allows for the assessment of downstream effects of ACLY inhibition on key

lipogenic enzymes.

Materials:

Cell line of interest

BMS-303141

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-ACLY, anti-FASN, anti-ACC, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment: Treat cells with BMS-303141 at the desired concentrations and for the

appropriate duration as determined in preliminary experiments.

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system. β-actin is commonly used as a loading control to ensure equal protein

loading.

Analysis: Quantify the band intensities to determine the relative changes in protein

expression levels. Inhibition of ACLY by BMS-303141 may lead to feedback regulation of

other lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).

[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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